DL-Propargylglycine

Vue d'ensemble

Description

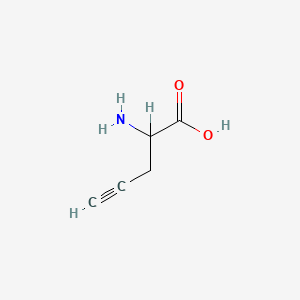

DL-Propargylglycine, also known as this compound, is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21940. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

DL-Propargylglycine (PAG) is a compound with diverse applications in scientific research, spanning from amino acid metabolism studies to pharmaceutical development and plant biology . It acts as an inhibitor of cystathionine γ-lyase (CSE) and is involved in various biological processes .

Scientific Research Applications

Amino Acid Research: this compound serves as a tool for studying amino acid metabolism and its effects on cellular functions, helping researchers understand biochemical pathways .

Neuroscience Applications: In neuroscience, this compound is used to explore the role of amino acids in neurotransmission, offering insights into conditions such as depression and anxiety .

Pharmaceutical Development: this compound is explored for its potential in drug development, particularly for creating new therapies for metabolic disorders, providing a unique approach compared to traditional amino acids. It is additionally utilized in the synthesis of other bioactive compounds, enhancing its relevance in drug development and chemical research .

Biochemical Assays: this compound is employed in biochemical assays to measure enzyme activity, assisting in the identification of enzyme inhibitors and activators in drug discovery .

Plant Biology: In plant research, this compound is applied to study the effects of amino acids on growth and development, contributing to agricultural advancements and crop improvement strategies .

Myocardial Injury Protection: this compound can protect the myocardium against chronic intermittent hypoxia (CIH)-induced injury through the inhibition of endoplasmic reticulum stress .

Metabolic Disorders: Intraperitoneal injection of D-C-propargylglycine to rats resulted in glucosuria and aminoaciduria, suggesting that the D-configuration and the unsaturated bond of these model substrates produce some metabolic disorder in the tissues .

Antibacterial Efficiency: this compound is used in metabolic labeling strategies to boost antibacterial efficiency in photothermal and photodynamic therapy for treating bacteria-infected wounds . It has also been shown to inhibit Staphylococcus aureus growth .

Gut Microbiota Imaging: this compound is utilized for metabolic labeling, allowing near-infrared II imaging of gut microbiota in vivo, providing new insights into microbiome studies .

Regulation of mRNA Expressions: this compound plays a role in upregulating specific mRNA expressions in gastric mucosa, with implications for gastrointestinal research . It inhibits hypotaurine/taurine synthesis and elevates hypotaurine levels in cultured wild-type hepatocytes .

Mécanisme D'action

Target of Action

DL-Propargylglycine, also known as 2-Aminopent-4-ynoic acid, primarily targets the enzyme Cystathionine γ-lyase (CSE) . CSE is a key enzyme in the synthesis of glutathione and the transsulfuration pathway of homocysteine .

Mode of Action

This compound acts as an irreversible inhibitor of CSE . By inhibiting CSE, this compound effectively reduces the production of endogenous hydrogen sulfide (H2S), a gasotransmitter that plays a crucial role in maintaining cardiovascular functions .

Biochemical Pathways

The inhibition of CSE by this compound impacts the transsulfuration pathway and the synthesis of glutathione . This can lead to a decrease in H2S levels, which may affect various physiological processes where H2S is involved.

Pharmacokinetics

Its solubility in water (50 mg/ml) suggests that it may have good bioavailability .

Result of Action

The inhibition of H2S production by this compound can have various effects at the molecular and cellular levels. For instance, it has been shown to protect against myocardial injury induced by chronic intermittent hypoxia through the inhibition of endoplasmic reticulum stress .

Analyse Biochimique

Biochemical Properties

DL-Propargylglycine plays a crucial role in biochemical reactions. It interacts with the enzyme cystathionine γ-lyase (GCL), inhibiting its function . This interaction is critical in the regulation of homocysteine concentration and the mediation of cysteine synthesis .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to protect against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress . It influences cell function by modulating oxidative stress and apoptosis of the myocardium .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an inhibitor of the enzyme cystathionine γ-lyase (GCL). By inhibiting GCL, this compound affects the synthesis of glutathione and the metabolic transsulfuration pathway . This can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study involving rats, it was found that pretreatment with this compound significantly reduced blood pressure and improved left ventricular function over time .

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models. In a study involving rats, it was found that pretreatment with this compound significantly reduced blood pressure and improved left ventricular function .

Metabolic Pathways

This compound is involved in the metabolic transsulfuration pathway, which regulates homocysteine concentration and mediates cysteine synthesis . It interacts with the enzyme cystathionine γ-lyase (GCL) in this pathway .

Transport and Distribution

Given its role as an inhibitor of the enzyme cystathionine γ-lyase (GCL), it is likely that it interacts with transporters or binding proteins associated with this enzyme .

Subcellular Localization

Given its role as an inhibitor of the enzyme cystathionine γ-lyase (GCL), it is likely that it is localized in the same subcellular compartments as this enzyme .

Activité Biologique

DL-Propargylglycine (PAG) is a well-studied compound primarily recognized for its role as a selective inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in the synthesis of hydrogen sulfide (H₂S). This article explores the biological activity of PAG, highlighting its mechanisms, effects on various biological systems, and implications in health and disease.

PAG acts primarily by irreversibly binding to the active site of CSE, thereby inhibiting its enzymatic activity. This inhibition leads to decreased production of H₂S, a signaling molecule with diverse physiological roles, including vasodilation, cytoprotection, and modulation of inflammation. The specificity of PAG for CSE over other pyridoxal-5'-phosphate (PLP)-dependent enzymes such as methionine γ-lyase (MGL) and alanine transaminase (ALT) has been documented, although it does exhibit some inhibitory effects on these enzymes at higher concentrations .

1. Cardiovascular Implications

Several studies have investigated the effects of PAG on cardiovascular health:

- Myocardial Protection : Research indicates that PAG can protect against myocardial injury induced by chronic intermittent hypoxia (CIH). In a study involving Sprague-Dawley rats, PAG treatment improved left ventricular function and reduced oxidative stress and apoptosis in the myocardium during CIH conditions .

- Blood Pressure Regulation : Inhibition of CSE by PAG did not alter blood pressure in normal rats but showed significant effects under pathological conditions, suggesting a complex role in cardiovascular regulation .

2. Gastrointestinal Effects

PAG has been shown to influence gastrointestinal motility. In experiments with rat colonic tissues, PAG inhibited endogenous H₂S production, leading to smooth muscle depolarization and increased spontaneous motility . This suggests potential applications in treating gastrointestinal disorders where H₂S plays a role.

3. Neuroprotective Effects

Research also highlights the neuroprotective potential of PAG. In models of neurodegenerative diseases, inhibition of CSE may mitigate oxidative stress and neuronal apoptosis, although specific studies are still emerging .

Case Study 1: Myocardial Injury and CIH

In a controlled study involving CIH-induced myocardial injury in rats:

- Groups : Rats were divided into control and CIH groups with and without PAG treatment.

- Findings : PAG significantly improved left ventricular ejection fraction (LVEF) and reduced markers of oxidative stress compared to untreated CIH rats .

Case Study 2: Gastrointestinal Motility

A study examining the effects of PAG on rat colonic motility revealed:

- Results : PAG administration resulted in increased colonic motility due to its inhibitory effect on H₂S synthesis .

Data Summary

Propriétés

IUPAC Name |

2-aminopent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYHPLMPMRKMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301033465 | |

| Record name | Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50428-03-0, 64165-64-6 | |

| Record name | DL-Propargylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50428-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propargylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050428030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propargyl glycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-pentynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-aminopent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARGYLGLYCINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU67PLJ48R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.